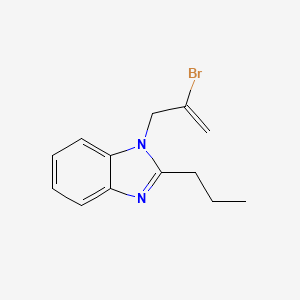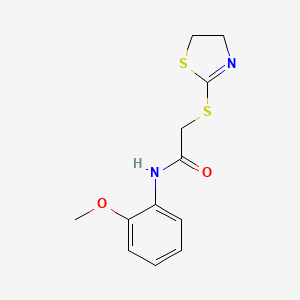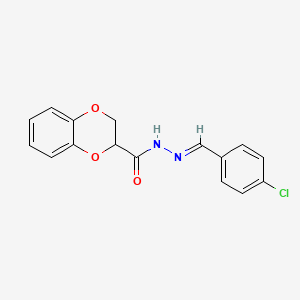
1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole, also known as BRPPI, is a novel compound that has gained increasing attention in recent years due to its potential applications in scientific research. This compound is a benzimidazole derivative that has been synthesized using a specific method that involves the reaction between 2-propyl-1H-benzimidazole and 2-bromo-2-propen-1-ol.
Mécanisme D'action
The mechanism of action of 1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell cycle arrest and apoptosis, and the modulation of certain signaling pathways and enzymes. In addition, this compound has also been found to possess antioxidant activity, which may contribute to its potential health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole in lab experiments is its potential anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. In addition, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential applications in other areas of medicinal chemistry, such as the development of new antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole and its potential health benefits.
Méthodes De Synthèse
The synthesis of 1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole involves the reaction between 2-propyl-1H-benzimidazole and 2-bromo-2-propen-1-ol. This reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and is carried out in an organic solvent, such as dimethyl sulfoxide or tetrahydrofuran. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity against various types of cancer cells, including breast cancer, liver cancer, and lung cancer. In addition, 1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole has also been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c1-3-6-13-15-11-7-4-5-8-12(11)16(13)9-10(2)14/h4-5,7-8H,2-3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYAJOZTTRWQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(difluoromethyl)-3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5747293.png)



![4-[(4-bromo-3-methylphenoxy)acetyl]morpholine](/img/structure/B5747332.png)
![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5747339.png)

![4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5747351.png)

![4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5747374.png)
![methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5747376.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B5747392.png)
![7-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B5747396.png)